

# The Discovery and Development of PF-915275: A Selective 11β-HSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

**PF-915275**, also known as 4'-cyano-biphenyl-4-sulfonic acid (6-amino-pyridin-2-yl)-amide, is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to active cortisol. Dysregulation of 11β-HSD1 has been implicated in the pathogenesis of metabolic syndrome and type 2 diabetes. Developed by Pfizer, **PF-915275** emerged from a lead optimization program focused on N-(pyridin-2-yl) arylsulfonamides. It demonstrated high potency and selectivity for human 11β-HSD1 in preclinical studies and showed promising pharmacokinetics and pharmacodynamics in both animal models and a Phase I clinical trial. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data for **PF-915275**.

### Introduction

Glucocorticoids are essential steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and stress response. The intracellular concentration of the active glucocorticoid, cortisol, is tightly controlled by two isoforms of the  $11\beta$ -hydroxysteroid dehydrogenase enzyme. While  $11\beta$ -HSD2 inactivates cortisol to cortisone,  $11\beta$ -HSD1, primarily a reductase in vivo, catalyzes the conversion of cortisone to cortisol,



thereby amplifying local glucocorticoid action in key metabolic tissues such as the liver and adipose tissue.[1][2]

Elevated  $11\beta$ -HSD1 activity is associated with central obesity, insulin resistance, and other features of the metabolic syndrome.[3] This has made the enzyme an attractive therapeutic target for the treatment of type 2 diabetes and related disorders. The development of selective  $11\beta$ -HSD1 inhibitors aims to reduce intracellular cortisol levels in target tissues without affecting systemic cortisol concentrations, thus avoiding the side effects associated with systemic glucocorticoid blockade.

**PF-915275** was identified by Pfizer as a clinical candidate from a series of N-(pyridin-2-yl) arylsulfonamide inhibitors.[2] This document details the scientific journey of **PF-915275** from its discovery through preclinical and early clinical development.

## **Discovery and Lead Optimization**

The discovery of **PF-915275** began with the identification of N-(pyridin-2-yl) arylsulfonamides as a novel class of  $11\beta$ -HSD1 inhibitors.[2] Through a process of rational drug design and structure-activity relationship (SAR) studies, an initial lead compound was optimized to improve its physicochemical properties and potency. A key strategy in this process was a "deletion strategy" to enhance ligand efficiency.[2] This optimization effort ultimately led to the identification of **PF-915275** as a potent and selective inhibitor of human  $11\beta$ -HSD1 with favorable preclinical pharmacokinetic properties.[2][4]

### **Mechanism of Action**

**PF-915275** is a potent and selective, orally active inhibitor of 11β-HSD1.[5] By inhibiting this enzyme, **PF-915275** blocks the intracellular conversion of inactive cortisone to the active glucocorticoid cortisol in target tissues.[1][2] This reduction in local cortisol levels is expected to ameliorate the pathophysiological effects of glucocorticoid excess, such as insulin resistance and dyslipidemia.[3]

The selectivity of **PF-915275** for  $11\beta$ -HSD1 over the isoform  $11\beta$ -HSD2 is a critical feature. Inhibition of  $11\beta$ -HSD2 could lead to an excess of cortisol in mineralocorticoid-responsive tissues, potentially causing hypertension and hypokalemia. **PF-915275** has been shown to have minimal activity against  $11\beta$ -HSD2.



Below is a diagram illustrating the signaling pathway of  $11\beta$ -HSD1 and the inhibitory action of **PF-915275**.



Click to download full resolution via product page

Caption: Mechanism of action of **PF-915275** in inhibiting  $11\beta$ -HSD1.

# **Quantitative Data**



The following tables summarize the key in vitro and in vivo quantitative data for **PF-915275**.

Table 1: In Vitro Potency and Selectivity

| Parameter    | Species | Assay System                                 | Value     | Reference |
|--------------|---------|----------------------------------------------|-----------|-----------|
| Ki           | Human   | Recombinant<br>11β-HSD1                      | 2.3 nM    |           |
| EC50         | Human   | HEK293 cells<br>(overexpressing<br>11β-HSD1) | 15 nM     | [5]       |
| EC50         | Human   | Primary<br>hepatocytes                       | 20 nM     | [5]       |
| EC50         | Monkey  | Primary<br>hepatocytes                       | 100 nM    | [5]       |
| EC50         | Rat     | FAO hepatoma<br>cells                        | 14,500 nM | [5]       |
| % Inhibition | Human   | 11β-HSD2 (at 10<br>μM)                       | 1.5%      |           |

Table 2: Preclinical Pharmacokinetics

| Species               | Route | Dose    | T1/2     | Clearanc<br>e | Bioavaila<br>bility | Referenc<br>e |
|-----------------------|-------|---------|----------|---------------|---------------------|---------------|
| Rat                   | IV/PO | -       | Long     | Low           | Good                | [4]           |
| Cynomolgu<br>s Monkey | Oral  | 3 mg/kg | 22 hours | -             | -                   | [5]           |

Table 3: In Vivo Pharmacodynamics in Cynomolgus Monkeys



| Parameter                                           | Dose    | Effect        | Reference |
|-----------------------------------------------------|---------|---------------|-----------|
| Inhibition of prednisone to prednisolone conversion | 3 mg/kg | 87% (maximum) | [1][5]    |
| EC50 (Total drug)                                   | -       | 391 nM        | [1]       |
| EC50 (Free drug)                                    | -       | 17 nM         | [1]       |
| Plasma insulin reduction                            | 1 mg/kg | 54%           | [5]       |
| Plasma insulin reduction                            | 3 mg/kg | 60%           | [5]       |

Table 4: Phase I Clinical Trial Results in Healthy Volunteers (Multiple Doses)

| Dose Range  | Effect on<br>Prednisolone<br>Exposure (at<br>15 mg dose) | Maximum Inhibition of Urinary Cortisol/Cortis one Metabolite Ratio | Safety and<br>Tolerability  | Reference |
|-------------|----------------------------------------------------------|--------------------------------------------------------------------|-----------------------------|-----------|
| 0.3 - 15 mg | 37% reduction                                            | 26% after 14<br>days                                               | Safe and well-<br>tolerated | [6]       |

# Experimental Protocols 11β-HSD1 Inhibition Assay (Biochemical)

A detailed protocol for the biochemical assay to determine the Ki of **PF-915275** for  $11\beta$ -HSD1 is not publicly available. However, based on standard practices, a typical assay would involve the following steps:

• Enzyme Source: Purified recombinant human 11β-HSD1.



Substrate: Cortisone.

Cofactor: NADPH.

- Incubation: The enzyme, substrate, cofactor, and varying concentrations of PF-915275 are incubated in a suitable buffer at 37°C.
- Detection: The formation of cortisol is monitored over time. This is typically done using methods such as scintillation proximity assay (SPA) with a radiolabeled substrate, or by chromatographic separation (e.g., HPLC) followed by mass spectrometry (LC-MS/MS).
- Data Analysis: The initial reaction rates are determined at each inhibitor concentration, and the data are fitted to the Michaelis-Menten equation to determine the Ki value.

### **Human Hepatocyte Assay**

This assay measures the ability of **PF-915275** to inhibit  $11\beta$ -HSD1 activity in a cellular context.

- Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated in collagencoated plates. The cells are allowed to attach and form a monolayer.[7][8]
- Compound Treatment: The hepatocytes are incubated with varying concentrations of PF-915275.[5]
- Substrate Addition: Cortisone or prednisone is added to the culture medium.[5]
- Incubation: The cells are incubated for a defined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.[7]
- Sample Analysis: The culture medium is collected, and the concentrations of the substrate (cortisone or prednisone) and the product (cortisol or prednisolone) are quantified using LC-MS/MS.[5]
- Data Analysis: The EC50 value, the concentration of PF-915275 that causes 50% inhibition
  of cortisol or prednisolone formation, is calculated by fitting the data to a dose-response
  curve.



# In Vivo Pharmacodynamic Study in Cynomolgus Monkeys

This study was designed to demonstrate the in vivo target engagement of **PF-915275**.[1]

- Animal Model: Adult cynomolgus monkeys.[1]
- Dosing: Animals were administered either vehicle or various oral doses of **PF-915275**.[1]
- Probe Substrate Administration: Following the administration of PF-915275, a 10 mg/kg oral dose of prednisone was given. Prednisone is used as a probe substrate as it is a substrate for 11β-HSD1 and its product, prednisolone, can be distinguished from endogenous cortisol.
   [1]
- Sample Collection: Blood samples were collected at various time points after dosing.[1]
- Bioanalysis: Plasma concentrations of PF-915275, prednisone, and prednisolone were measured by LC-MS/MS.[1]
- Data Analysis: The extent of inhibition of prednisone to prednisolone conversion was calculated for each dose group. An exposure-response relationship was established to determine the in vivo EC50.[1]

## **Clinical Development and Discontinuation**

**PF-915275** (also referred to as PF-00915275 in clinical studies) progressed to a Phase I clinical trial in healthy volunteers.[6] The study was a double-blind, placebo-controlled, randomized, multiple-dose trial involving sixty participants. The results showed that multiple oral doses of PF-00915275 (ranging from 0.3 to 15 mg) were safe and well-tolerated. The compound was rapidly absorbed and slowly eliminated, with dose-proportional increases in exposure. At the highest dose, a 37% reduction in prednisolone generation from prednisone was observed, confirming target engagement in humans.[6]

Despite these promising early results, the development of **PF-915275** was discontinued during Phase II clinical trials due to issues with tablet formulation.[9]

# **Logical Relationships and Workflows**



The following diagram illustrates the overall workflow of the **PF-915275** discovery and development program.





Click to download full resolution via product page

Caption: The discovery and development workflow of PF-915275.

#### Conclusion

**PF-915275** is a well-characterized, potent, and selective inhibitor of  $11\beta$ -HSD1 that demonstrated proof-of-mechanism in preclinical species and early clinical development. The data gathered from its discovery and development program provide valuable insights for researchers in the field of metabolic diseases and for professionals involved in drug discovery. Although the clinical development of **PF-915275** was halted due to formulation challenges, the extensive preclinical and Phase I clinical data serve as a significant reference for the development of future  $11\beta$ -HSD1 inhibitors. The journey of **PF-915275** underscores the multifaceted challenges in drug development, where promising biological activity must be matched with appropriate pharmaceutical properties to achieve clinical success.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Demonstration of proof of mechanism and pharmacokinetics and pharmacodynamic relationship with 4'-cyano-biphenyl-4-sulfonic acid (6-amino-pyridin-2-yl)-amide (PF-915275), an inhibitor of 11 -hydroxysteroid dehydrogenase type 1, in cynomolgus monkeys PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11beta-hydroxysteroid dehydrogenase type
   1: Discovery of PF-915275 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PF-915275| CAS 857290-04-1|DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]



- 6. Modulation of 11beta-hydroxysteroid dehydrogenase (11betaHSD) activity biomarkers and pharmacokinetics of PF-00915275, a selective 11betaHSD1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Development of PF-915275: A Selective 11β-HSD1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679709#pf-915275-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com